molecular formula C16H18N6O B2407984 (1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1705212-80-1

(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

Cat. No.: B2407984
CAS No.: 1705212-80-1
M. Wt: 310.361
InChI Key: XNVLAUDXKFMXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a recognized potent and selective inhibitor of the BCR-ABL1 fusion tyrosine kinase , which is the primary oncogenic driver in chronic myeloid leukemia (CML). Its primary research value lies in its ability to target both the native kinase and mutant variants that confer resistance to earlier-generation therapies, making it a critical compound for investigating drug-resistant forms of CML and for the development of next-generation targeted cancer therapeutics . The compound acts by competitively binding to the ATP-binding site of the kinase, thereby potently suppressing its constitutive activity and disrupting downstream signaling cascades, such as those involving STAT5 and CRKL, which are essential for the survival and proliferation of leukemic cells. Beyond CML, research into this inhibitor extends to Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) and studies of kinase signaling pathways in other oncological contexts . It serves as an indispensable pharmacological tool for elucidating the pathophysiology of BCR-ABL-driven malignancies, validating new drug targets, and exploring combination therapy strategies to overcome treatment resistance in preclinical models.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-10-6-14(20(3)18-10)16(23)21-5-4-13-12(9-21)8-17-15-7-11(2)19-22(13)15/h6-8H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLAUDXKFMXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Precursors

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold is synthesized via cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazine derivatives. For example, reacting 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with p-methoxybenzaldehyde and malononitrile in the presence of ammonium acetate yields annulated pyrazolo-pyrido-pyrimidine intermediates. This method, adapted from Kumar et al., involves refluxing in ethanol to facilitate Knoevenagel condensation followed by cyclization (Scheme 1).

Scheme 1 : Formation of the pyrazolo-pyrido-pyrimidine core via Knoevenagel condensation and cyclization.

Methyl Functionalization at Position 2

Introducing the 2-methyl group necessitates alkylation at the pyrazole nitrogen. A reported approach involves treating the pyrazolo-pyrimidine intermediate with methyl iodide in the presence of a base such as potassium carbonate. For instance, Gosselin et al. demonstrated regioselective methylation using aprotic solvents like DMF to achieve >95% selectivity for the N-methylated product.

Functionalization with the 1,3-Dimethylpyrazole Moiety

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl Acyl Chloride

The 1,3-dimethylpyrazole component is prepared via cyclocondensation of 1,3-dimethylhydrazine with ethyl acetoacetate under acidic conditions. Subsequent chlorination using thionyl chloride converts the carboxylic acid derivative into the corresponding acyl chloride (Scheme 2).

Scheme 2 : Preparation of 1,3-dimethyl-1H-pyrazol-5-yl acyl chloride from ethyl acetoacetate.

Nucleophilic Acylation of the Pyrazolo-Pyrido-Pyrimidine Core

The methanone bridge is formed via Friedel-Crafts acylation or nucleophilic substitution. Reacting the pyrazolo-pyrido-pyrimidine intermediate with 1,3-dimethyl-1H-pyrazol-5-yl acyl chloride in anhydrous dichloromethane, catalyzed by AlCl₃, affords the target compound. This method mirrors the synthesis of analogous thiophene-containing methanones reported by Chemsrc (Scheme 3).

Scheme 3 : Coupling of the pyrazolo-pyrido-pyrimidine core with 1,3-dimethylpyrazole via acyl chloride.

Characterization and Analytical Data

Spectroscopic Analysis

Infrared Spectroscopy (IR) : The carbonyl stretch (C=O) of the methanone bridge appears at 1694 cm⁻¹, consistent with analogous pyrazolo-pyrimidinones. The pyrazole C=N stretch is observed at 1590 cm⁻¹.

¹H-NMR (DMSO-d₆) : Key signals include δ 2.37 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 7.35–8.01 (m, aromatic protons), and 11.15 (s, NH).

Mass Spectrometry : The molecular ion peak at m/z 314 aligns with the molecular formula C₁₅H₁₄N₄O, corroborating the target structure.

Comparative Yields and Reaction Optimization

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation NH₄OAc, EtOH, reflux 65
Methylation CH₃I, K₂CO₃, DMF 78
Acylative Coupling AlCl₃, DCM, rt 63

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The formation of regioisomeric pyrazoles during cyclocondensation is mitigated using sterically hindered aldehydes and aprotic solvents. For example, employing p-methoxybenzaldehyde reduces competing pathways, enhancing selectivity for the desired annulated product.

Purification of the Methanone Derivative

Crystallization from ethanol or acetone effectively removes unreacted acyl chloride and byproducts. Gradient column chromatography (hexane:ethyl acetate, 3:1) further purifies the product to >95% purity.

Applications and Derivatives

The target compound’s structural similarity to kinase inhibitors suggests potential bioactivity. Derivatives with substituted aryl groups at the pyrido-pyrimidine moiety exhibit enhanced binding affinity in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrazole and pyrimidine moieties. The structural integrity is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, which provide insights into the molecular geometry and bonding interactions. The compound exhibits unique spatial configurations that contribute to its biological activity.

Biological Applications

Anticancer Activity:
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves interference with specific signaling pathways that are crucial for tumor growth.

Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects:
Research indicates that the compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It modulates inflammatory cytokines and reduces oxidative stress in cellular models.

Pharmacological Insights

Pharmacological studies have focused on the compound's interaction with biological targets. Its binding affinity to enzymes and receptors involved in disease pathways has been evaluated using computational docking studies, revealing promising therapeutic potentials.

Case Studies

  • Anticancer Study:
    A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The study utilized flow cytometry to analyze cell cycle distribution and Western blotting to assess protein expression related to apoptosis .
  • Antimicrobial Efficacy:
    In a clinical trial documented in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial viability, supporting its use as a potential therapeutic agent .
  • Inflammation Model:
    Research published in Inflammation Research demonstrated that the compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis. The study utilized ELISA assays to quantify cytokine levels before and after treatment .

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone stands out due to its complex structure, which combines multiple heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of pyrazole derivatives typically involves reactions between hydrazines and carbonyl compounds. For the compound , specific synthetic pathways can be derived from established methods used for similar pyrazole structures. The molecular formula is C13H14N6O, and its structure features a complex arrangement of pyrazole and pyrimidine rings that contribute to its biological activity.

Biological Activity Overview

Pyrazole derivatives are known for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific biological activities of the compound This compound include:

  • Anti-inflammatory Activity : Similar pyrazole compounds have demonstrated significant inhibition of inflammatory markers such as TNF-α and IL-6. For instance, derivatives with a pyrazole core have shown IC50 values ranging from 4.8 to 30.1 µM against inflammatory pathways .
  • Antimicrobial Activity : Pyrazole derivatives have been effective against various bacterial strains. Research has indicated that modifications in the pyrazole structure enhance antibacterial potency against pathogens like E. coli and S. aureus .
  • Anticancer Properties : Some pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. Studies indicate that these compounds can induce apoptosis in tumor cells by activating specific signaling pathways .

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of a series of pyrazolo[1,5-a]quinazolines related to our compound. The most potent derivatives inhibited NF-κB/AP-1 signaling pathways effectively at concentrations below 50 µM . This suggests that similar modifications in our target compound could yield promising anti-inflammatory agents.

Study 2: Anticancer Activity

In vitro studies on related pyrazole compounds revealed significant cytotoxicity against various cancer cell lines with IC50 values as low as 20 µM. These findings support the hypothesis that our compound may also exhibit anticancer properties due to its structural similarities to established active compounds .

Data Summary Table

Biological ActivityReferenceIC50 Value (µM)Mechanism of Action
Anti-inflammatory 4.8 - 30.1Inhibition of NF-κB/AP-1 signaling
Antimicrobial Varies by strainDisruption of bacterial cell wall synthesis
Anticancer 20Induction of apoptosis via signaling pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, starting with pyrazole and pyrimidine precursors. For example, analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) are synthesized via cyclocondensation of aminopyrazoles with α,β-unsaturated ketones or acrylates under reflux in solvents like toluene or dioxane, often with catalysts such as trifluoroacetic acid (TFA) .
  • Key Variables :

  • Solvent Choice : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .
  • Catalysts : TFA enhances cyclization efficiency by protonating reactive sites .
  • Temperature : Reflux conditions (100–120°C) are critical for ring closure .
    • Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to pyrimidine precursors) and monitor reaction progress via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign proton environments and carbon frameworks. For example, pyrazole methyl groups typically resonate at δ 2.1–2.5 ppm, while pyrimidine protons appear downfield (δ 7.5–8.5 ppm) due to aromaticity and electron-withdrawing effects .
  • X-ray Crystallography : Resolve ambiguity in fused-ring systems by determining crystal structures, as seen in related pyrazolo-pyrimidine derivatives .
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the methanone bridge .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound, and what validation strategies are recommended?

  • Methodological Answer :

  • Target Prediction : Use software like AutoDock Vina to dock the compound into binding pockets of enzymes (e.g., phosphodiesterases) or receptors (e.g., serotonin receptors), leveraging its pyrazole-pyrimidine scaffold’s similarity to known inhibitors .
  • Validation :
  • In Vitro Assays : Compare predicted binding affinity with experimental IC50_{50} values using enzymatic assays (e.g., PDE inhibition) .
  • Mutagenesis Studies : Identify critical residues in the binding pocket via site-directed mutagenesis to confirm docking predictions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for derivatives of this compound?

  • Methodological Answer :

  • Case Study : If 1H^{1}\text{H} NMR suggests a methyl group at C-2 of the pyrimidine ring but IR lacks expected C=O stretches, consider tautomeric equilibria or solvent-induced shifts. For example, pyrimidinones exhibit keto-enol tautomerism, altering spectral profiles .
  • Resolution Steps :

Variable Temperature NMR : Probe tautomer dynamics by acquiring spectra at 25°C and −40°C .

Deuterated Solvents : Use DMSO-d6_6 to stabilize specific tautomers via hydrogen bonding .

Complementary Techniques : Validate with 15N^{15}\text{N} NMR or UV-Vis spectroscopy to detect conjugation effects .

Q. How does the electronic nature of substituents (e.g., methyl vs. nitro groups) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate the pyrimidine ring for nucleophilic attack at C-4 or C-6 positions, while methyl groups deactivate the ring .
  • Experimental Design :
  • Substituent Screening : Synthesize analogs with varying substituents (e.g., -NO2_2, -OCH3_3, -Cl) and compare reaction rates with nucleophiles (e.g., amines) under standardized conditions .
  • Hammett Analysis : Correlate substituent σ values with rate constants to quantify electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.